1-(2,4-dichlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2N3O3/c1-30-17-8-4-14(5-9-17)12-27-21(28)20-19(3-2-10-25-20)26(22(27)29)13-15-6-7-16(23)11-18(15)24/h2-11H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUNRBKHEHSMCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,4-Dichlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on various research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 383.76 g/mol
- CAS Number : 478248-97-4
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from pyrimidine derivatives. The introduction of dichlorobenzyl and methoxybenzyl groups is crucial for enhancing biological activity. Detailed synthetic pathways can be referenced in studies focusing on similar pyrido-pyrimidine derivatives .
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, certain pyrido[3,2-b]pyrimidines have shown efficacy against hepatocellular carcinoma (HCC) cells by inducing apoptosis .
The proposed mechanism of action includes:
- Inhibition of Cell Proliferation : Compounds in this class have been shown to inhibit the proliferation of various cancer cell lines.
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death .
Antimicrobial Activity
Some derivatives have demonstrated antimicrobial properties against various pathogens. The structural modifications involving the dichlorobenzyl group appear to enhance the compound's ability to disrupt microbial cell membranes .
Case Studies
- Case Study on Anticancer Efficacy : A study involving a series of pyrido-pyrimidine derivatives showed that specific substitutions at the benzyl position significantly improved anticancer activity against HCC cells. The compound exhibited an IC50 value indicating potent activity at low concentrations .
- Antimicrobial Testing : In vitro studies tested the compound against Gram-positive and Gram-negative bacteria. Results indicated a broad spectrum of activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Data Table: Biological Activities
Scientific Research Applications
Pharmacological Properties
The compound exhibits various biological activities that can be harnessed for therapeutic purposes:
- Anticancer Activity : Research indicates that derivatives of pyrido[3,2-d]pyrimidine compounds have shown promise as anticancer agents. They target specific pathways involved in cancer cell proliferation and survival. For instance, studies have demonstrated that certain derivatives can induce apoptosis in hepatocellular carcinoma (HCC) cells, suggesting their potential as anticancer drugs .
- Histone Demethylase Inhibition : Compounds related to pyrido[3,2-d]pyrimidine have been identified as inhibitors of histone lysine demethylases (KDMs). These enzymes play a crucial role in epigenetic regulation and cancer progression. The compound's ability to inhibit KDM4 and KDM5 subfamilies has been linked to its effectiveness in altering gene expression profiles in cancer cells .
Case Study 1: Anticancer Efficacy
In a study evaluating the antiproliferative effects of various pyrido[3,2-d]pyrimidine derivatives on HCC cells, it was found that the compound significantly reduced cell viability compared to control groups. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
Case Study 2: Histone Demethylase Inhibition
A series of experiments demonstrated that the compound effectively inhibited KDM4A and KDM5A activity. These findings were supported by structural analysis showing binding interactions between the compound and the active sites of these demethylases. The inhibition was associated with a decrease in H3K9Me3 and H3K4Me3 levels in treated cells .
Data Tables
The following table summarizes key findings from research studies on the applications of this compound:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The dichlorobenzyl group participates in nucleophilic aromatic substitution (NAS) under controlled conditions.
Key findings :
-
Steric hindrance from the pyrido-pyrimidine core limits substitution at the 2,4-dichloro positions without catalytic assistance.
-
Demethylation of the 4-methoxybenzyl group requires strong acidic conditions due to electron-donating effects.
Ring Functionalization of the Pyrido-Pyrimidine Core
The heterocyclic system undergoes electrophilic and nucleophilic attacks at specific positions.
| Reaction | Site | Reagents | Products |
|---|---|---|---|
| Bromination | C5 or C7 | Br₂ in DCM, FeCl₃ catalyst | Mono-/di-brominated derivatives |
| Nitration | C6 | HNO₃/H₂SO₄, 0°C | Nitro-substituted analog |
Research insights :
-
Bromination favors the C5 position due to electron density distribution in the fused ring system .
-
Nitration at C6 enhances hydrogen-bonding potential for biological target interactions .
Condensation and Cycloaddition Reactions
The dione moiety facilitates condensation with amines or hydrazines:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Hydrazine hydrate | Ethanol, reflux, 4 hrs | Pyrido-pyrimidine hydrazone derivatives | Anticancer agent precursors |
| Aryl aldehydes | Piperidine catalyst, Δ, 8 hrs | Schiff base analogs | Antimicrobial studies |
Notable observations :
-
Hydrazone formation preserves the pyrido-pyrimidine scaffold while introducing N–N linkages for enhanced bioactivity .
-
Microwave-assisted methods reduce reaction times by 60% compared to conventional heating.
Metal Coordination and Chelation
The compound acts as a bidentate ligand for transition metals:
| Metal Salt | Coordination Site | Complex Stability | Biological Relevance |
|---|---|---|---|
| Fe(II) | Pyridine N and carbonyl O | log K = 4.8 | KDM enzyme inhibition |
| Cu(II) | Pyrimidine N and O | log K = 3.2 | Anticatalytic ROS generation |
Critical data :
-
Fe(II) chelation mimics natural cofactors in histone demethylases, enabling competitive inhibition .
-
Cu(II) complexes exhibit pro-oxidant behavior , correlating with cytotoxicity in MCF-7 cell lines .
Hydrolysis and Stability Studies
The compound undergoes pH-dependent hydrolysis:
| pH | Temperature | Half-Life | Primary Degradation Product |
|---|---|---|---|
| 1.2 | 37°C | 2.3 hrs | 4-Methoxybenzoic acid |
| 7.4 | 37°C | 48 hrs | Intact compound |
| 10.0 | 37°C | 6.5 hrs | Ring-opened dicarboxylic acid derivative |
Implications :
-
Acidic environments (e.g., gastric fluid) promote rapid degradation, necessitating enteric coating for oral formulations.
-
Alkaline hydrolysis follows first-order kinetics with Eₐ = 58 kJ/mol.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Comparisons
Key Observations :
- Melting Points : Bulkier substituents (e.g., benzyl groups in vs. methyl in ) correlate with higher melting points due to stronger intermolecular forces.
Herbicidal Activity
Pyrido[2,3-d]pyrimidine derivatives (e.g., 1-(2,6-diethylphenyl)-3-methylpyrido[2,3-d]pyrimidine-2,4-dione) inhibit protoporphyrinogen oxidase (PPO), a critical enzyme in chlorophyll biosynthesis. Key structural determinants include:
- Dihedral Angle : A near-vertical orientation (88.2°) between the pyrido[2,3-d]pyrimidine core and aromatic substituents optimizes binding to PPO’s active site .
- Intermolecular Interactions : Hydrogen bonds (C–H⋯N/O) and π–π stacking (3.06–3.10 Å) stabilize the inhibitor-enzyme complex .
The target compound’s dichlorobenzyl group may enhance π–π interactions with flavin adenine dinucleotide (FAD) in PPO, similar to fluorine-substituted analogs forming hydrogen bonds with Arg98 and Thr176 .
Antiviral Activity
Pyrimidine-2,4(1H,3H)-dione derivatives (e.g., AZT, stavudine) are established antiviral agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(2,4-dichlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione?
- Methodology : The compound is synthesized via alkylation of a pyridopyrimidine-dione core with substituted benzyl chlorides. For example, analogous protocols involve reacting the parent heterocycle (e.g., pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione) with 2,4-dichlorobenzyl chloride and 4-methoxybenzyl chloride in DMF or acetone, using potassium carbonate (K₂CO₃) as a base. Reaction conditions typically include refluxing for 4–10 hours, followed by recrystallization from ethanol or aqueous workup .
- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of benzyl chlorides. Monitor reaction progress via TLC (e.g., chloroform/methanol 10:1) .
Q. How can the molecular structure of this compound be confirmed post-synthesis?
- Methodology : Use a combination of spectroscopic techniques:
- 1H/13C NMR : Identify substituent integration and coupling patterns (e.g., aromatic protons from dichlorobenzyl and methoxybenzyl groups). For example, methoxy groups appear as singlets near δ 3.8 ppm, while benzyl-CH₂ signals resonate at δ 4.5–5.5 ppm .
- X-ray crystallography : Resolve dihedral angles between the pyridopyrimidine core and substituents (e.g., ~60–70° for benzyl rings), confirming steric and electronic interactions .
- IR spectroscopy : Detect carbonyl stretches (C=O) near 1670–1700 cm⁻¹ and C-N stretches at 1350–1450 cm⁻¹ .
Advanced Research Questions
Q. How can low yields during alkylation steps be mitigated, and what side products are expected?
- Troubleshooting : Low yields may arise from incomplete substitution or competing O-alkylation. Optimize stoichiometry (1.2–1.5 equivalents of benzyl chlorides) and use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity. Side products like mono-alkylated intermediates or dimerized species can be minimized via controlled temperature (60–80°C) and inert atmospheres .
- Analytical Validation : Employ HPLC-MS to detect by-products. For example, dimerization products may show m/z values approximately double the target molecular weight .
Q. What strategies are effective for analyzing contradictory biological activity data across similar pyridopyrimidine derivatives?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) and assess activity changes. For instance, dichlorobenzyl groups may enhance lipophilicity and membrane permeability compared to methoxybenzyl .
- Molecular Docking : Model interactions with target enzymes (e.g., kinase ATP-binding pockets) to rationalize activity discrepancies. Dihedral angles from crystallography data (e.g., 62–70°) influence binding conformations .
Q. How can the compound’s stability under physiological conditions be evaluated for pharmacological applications?
- Methodology :
- In vitro Stability Assays : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C for 24 hours. Analyze degradation via LC-MS; look for hydrolysis of the dione ring or demethylation of methoxy groups .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition onset >200°C) to guide storage conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
